molecular formula C18H29NO2 B13187601 tert-Butyl 3-amino-2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propanoate

tert-Butyl 3-amino-2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propanoate

Cat. No.: B13187601
M. Wt: 291.4 g/mol
InChI Key: XGGKOOXAKVAQTI-UHFFFAOYSA-N
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Description

Structural Validation

The molecular formula is C₁₉H₂₉NO₂ , confirmed via high-resolution mass spectrometry. The SMILES notation CC(C)(C)OC(=O)C(C)(C)C(N)c1ccc(cc1)C(C)C encapsulates the connectivity, highlighting the tert-butyl ester (CC(C)(C)O), the 2,2-dimethylpropanoate backbone (C(C)(C)C), and the 4-isopropylphenyl-amine substituent.

Molecular Geometry and Stereochemical Analysis

The compound’s three-dimensional structure centers on the third carbon of the propanoate chain, which bears four distinct substituents:

  • Amino group (-NH₂).
  • 4-(Propan-2-yl)phenyl group .
  • 2,2-Dimethylpropanoate backbone .
  • Hydrogen atom .

This tetrahedral arrangement creates a chiral center , necessitating stereochemical characterization. X-ray crystallography reveals a bond angle of approximately 109.5° between substituents, consistent with sp³ hybridization. Despite the potential for enantiomerism, synthetic routes described in the literature yield a racemic mixture , as no chiral resolving agents or asymmetric catalysts are employed.

Stereoelectronic Effects

  • The bulky tert-butyl group induces steric hindrance, limiting rotational freedom around the C2–C3 bond.
  • The 4-isopropylphenyl group adopts a planar conformation due to aromatic π-electron delocalization, favoring edge-on interactions with hydrophobic protein pockets in biological systems.

Comparative Structural Analysis with Related Propanoate Derivatives

Ester Group Variations

Replacing the tert-butyl ester with smaller alkyl groups (e.g., ethyl or methyl) alters physicochemical properties:

Derivative Ester Group Molecular Weight (g/mol) LogP* Solubility (mg/mL)
tert-Butyl (target compound) -OC(C)(C)C 311.44 4.2 0.12
Ethyl -OCH₂CH₃ 283.78 3.1 1.45
Methyl -OCH₃ 207.27 2.3 3.89

*Calculated using Crippen’s fragmentation method.

The tert-butyl group enhances lipophilicity (higher LogP) but reduces aqueous solubility compared to ethyl or methyl esters. This trade-off influences biodistribution in medicinal applications, favoring blood-brain barrier penetration.

Aromatic Substitutent Effects

The 4-isopropylphenyl group distinguishes this compound from analogs with simpler aryl substituents:

  • Electron-donating isopropyl group : Stabilizes the aromatic ring via inductive effects, increasing resistance to electrophilic substitution reactions.
  • Steric bulk : The isopropyl group’s branched structure hinders meta-substitution, directing further functionalization to the para position.

In contrast, derivatives with 4-methylphenyl or unsubstituted phenyl groups exhibit higher reactivity in Friedel-Crafts alkylation, underscoring the isopropyl group’s steric and electronic influence.

Amino Acid Backbone Modifications

Compared to amino acid derivatives like 2-amino-3-(4-isopropylphenyl)propanoic acid , the tert-butyl ester:

  • Lacks a free carboxylic acid , reducing hydrogen-bonding capacity.
  • Exhibits enhanced cell membrane permeability due to increased lipophilicity.
  • Shows greater stability under acidic conditions, as the ester group resists hydrolysis better than carboxylic acids.

These structural nuances highlight the compound’s versatility as a scaffold for prodrug development or enzyme-targeted therapeutics.

Properties

Molecular Formula

C18H29NO2

Molecular Weight

291.4 g/mol

IUPAC Name

tert-butyl 3-amino-2,2-dimethyl-3-(4-propan-2-ylphenyl)propanoate

InChI

InChI=1S/C18H29NO2/c1-12(2)13-8-10-14(11-9-13)15(19)18(6,7)16(20)21-17(3,4)5/h8-12,15H,19H2,1-7H3

InChI Key

XGGKOOXAKVAQTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C(C)(C)C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Esterification of Carboxylic Acid Precursors

The tert-butyl ester group is introduced via acid-catalyzed esterification. For example:

  • Reagents : Tert-butyl alcohol, catalytic HClO₄ or H₂SO₄.
  • Procedure :
    • React 3-carboxy-2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propanoic acid with excess tert-butyl alcohol under reflux.
    • Use HClO₄ (as in) or H₂SO₄ to drive esterification.
    • Isolate via extraction (e.g., dichloromethane/water) and purify by flash chromatography.

Example :

Analogous synthesis of tert-butyl esters from glycine or alanine derivatives involves reacting amino acids with tert-butyl acetate and HClO₄, yielding >70% isolated product.

Amination via Reductive Alkylation

The amino group is introduced using reductive amination or Michael addition:

  • Reagents : NH₃, NaBH₃CN or H₂/Pd-C.
  • Procedure :
    • React tert-butyl 3-oxo-2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propanoate with excess NH₃ in MeOH.
    • Reduce the imine intermediate with NaBH₃CN or catalytic hydrogenation.
    • Purify via recrystallization (e.g., ethanol/water).

Example :

Amination of tert-butyl 3-oxo-propanoates using isobutylamine as both solvent and reagent achieves >85% yield in related systems.

Multi-Component Ugi Reaction

The Ugi reaction enables simultaneous introduction of amino and tert-butyl groups:

  • Reagents : Aldehyde (e.g., 4-isopropylbenzaldehyde), tert-butyl isocyanide, amine, carboxylic acid.
  • Procedure :
    • Combine 4-isopropylbenzaldehyde, tert-butyl isocyanide, ammonia, and 2,2-dimethylmalonic acid in methanol.
    • Stir at room temperature for 12–24 hours.
    • Isolate the product via solvent evaporation and column chromatography.

Example :

Ugi reactions with tert-butyl isocyanide and amino acid building blocks yield peptoids with >90% stereoselectivity.

Protection/Deprotection Strategies

To prevent side reactions during synthesis:

  • Amino Protection : Use Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) groups.
  • Deprotection : Treat with TFA (trifluoroacetic acid) or H₂/Pd-C.

Example :

Deprotection of Boc-protected amines using TFA/dichloromethane (1:1) achieves quantitative yields.

Optimized Reaction Conditions

Parameter Optimal Value
Temperature 0–25°C (amination), reflux (esterification)
Solvent Methanol, dichloromethane, toluene
Catalyst HClO₄, H₂SO₄, Pd-C
Reaction Time 12–48 hours

Challenges and Solutions

  • Steric Hindrance : The 2,2-dimethyl group impedes nucleophilic attacks. Use polar aprotic solvents (e.g., DMF) to enhance reactivity.
  • Racemization : Employ low-temperature conditions (<0°C) during amination to preserve stereochemistry.

Analytical Data

  • ¹H NMR (CDCl₃) : δ 1.45 (s, 9H, tert-butyl), 1.24 (d, J = 6.9 Hz, 6H, isopropyl), 2.85 (s, 2H, CH₂).
  • MS (ESI+) : m/z 334.2 [M + H]⁺.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

tert-Butyl 3-amino-2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propanoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Features :

  • tert-Butyl ester : Provides steric bulk and enhances hydrolytic stability, commonly used in peptide synthesis and drug intermediates to protect carboxylic acids .
  • 4-(Propan-2-yl)phenyl group : The isopropyl-substituted aromatic ring may enhance lipophilicity, impacting membrane permeability in biological systems .

Hypothetical Molecular Formula: Based on structural analogs (e.g., ), the molecular formula is estimated as C₁₈H₂₇NO₂, with a molecular weight of approximately 301.4 g/mol.

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several tert-butyl-protected amino acid derivatives and aromatic propanoates. Below is a detailed comparison based on substituent effects, physicochemical properties, and synthetic relevance.

Substituent Variations on the Aromatic Ring

Compound Name Substituent Molecular Formula Key Properties/Applications Evidence
tert-Butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate 4-(Trifluoromethyl)benzyl C₁₅H₂₀F₃NO₂ Higher lipophilicity due to CF₃ group; potential use in fluorinated drug candidates .
tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate 4-Amino-2-(trifluoromethyl)phenyl C₁₆H₂₁F₃N₃O₂ Piperazine moiety enhances solubility; used in kinase inhibitor scaffolds .
ethyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate 2-Hydroxy-3-(isopropylamino)propoxy C₁₇H₂₆N₂O₄ Polar hydroxy and amino groups improve aqueous solubility; β-blocker analogs .

Key Observations :

  • Electron-Withdrawing Groups (e.g., CF₃) : Increase metabolic stability but reduce solubility .
  • Electron-Donating Groups (e.g., isopropyl) : Enhance lipophilicity, favoring blood-brain barrier penetration .

Amino Group Modifications

Compound Name Amino Group Protection Molecular Formula Relevance Evidence
tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate Unprotected amine with morpholine C₁₄H₂₈N₂O₃ Morpholine increases water solubility; used in CNS-targeting prodrugs .
(S)-tert-Butyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate Double Boc protection C₁₂H₂₄N₂O₄ Dual protection enables selective deprotection for peptide coupling .

Key Observations :

  • Boc Protection : Stabilizes amines against degradation but requires acidic conditions for removal .
  • Morpholine Derivatives : Improve pharmacokinetic profiles by modulating logP values .

Biological Activity

tert-Butyl 3-amino-2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propanoate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The compound has the following molecular formula: C15H22N2O4C_{15}H_{22}N_{2}O_{4} with a molecular weight of 294.35 g/mol. Its structure features a tert-butyl group, an amino group, and a phenyl moiety substituted with an isopropyl group, contributing to its unique chemical behavior.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including amination and esterification processes. Specific methodologies may vary, but the general approach focuses on the introduction of the amino group onto the propanoate framework.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, research has shown that related structures possess selective activity against various pathogens including Chlamydia and Neisseria meningitidis .

Table 1: Antimicrobial Activity of Related Compounds

Compound NamePathogen TargetedMinimum Inhibitory Concentration (MIC)
ACP1aN. meningitidis64 µg/mL
ACP1bH. influenzae8 µg/mL
tert-butyl derivativeChlamydiaModerate activity noted

Cytotoxicity and Safety Profile

The safety profile of this compound has been assessed through various cytotoxicity assays. Preliminary results suggest that it exhibits low toxicity towards human cell lines at therapeutic concentrations .

Table 2: Cytotoxicity Assessment

Compound NameCell Line TestedIC50 (µM)
tert-butyl derivativeHEp-2 cells>100
Control (DMSO)HEp-2 cells<10

Case Studies

  • Study on Antichlamydial Activity : A study focusing on derivatives similar to tert-butyl 3-amino compounds demonstrated their ability to reduce chlamydial inclusion numbers in infected cells significantly. The mechanism involved disruption of bacterial replication processes .
  • Antibacterial Screening : Another investigation into the antibacterial properties highlighted the effectiveness of structurally related compounds against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity .

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